molecular formula C13H12INO B5621673 6-Iodo-2-(2-phenylethyl)pyridin-3-ol

6-Iodo-2-(2-phenylethyl)pyridin-3-ol

Cat. No.: B5621673
M. Wt: 325.14 g/mol
InChI Key: WXTHAEDEWNTWSK-UHFFFAOYSA-N
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Description

6-Iodo-2-(2-phenylethyl)pyridin-3-ol is a chemical compound that belongs to the class of iodinated pyridines. This compound is characterized by the presence of an iodine atom at the 6th position, a phenylethyl group at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 6-Iodo-2-(2-phenylethyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the iodination of 2-(2-phenylethyl)pyridin-3-ol using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6-Iodo-2-(2-phenylethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium nitrite, and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Iodo-2-(2-phenylethyl)pyridin-3-ol has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Iodo-2-(2-phenylethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The iodine atom and the phenylethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

6-Iodo-2-(2-phenylethyl)pyridin-3-ol can be compared with other similar compounds such as:

    2-(2-Phenylethyl)pyridin-3-ol: Lacks the iodine atom, which may result in different chemical and biological properties.

    6-Bromo-2-(2-phenylethyl)pyridin-3-ol: Contains a bromine atom instead of iodine, which may affect its reactivity and biological activity.

    6-Iodo-2-(2-methylphenyl)pyridin-3-ol:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-iodo-2-(2-phenylethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO/c14-13-9-8-12(16)11(15-13)7-6-10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTHAEDEWNTWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C=CC(=N2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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